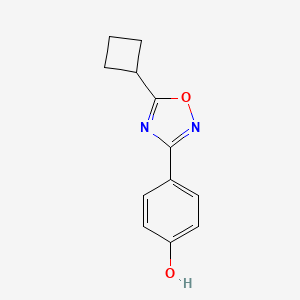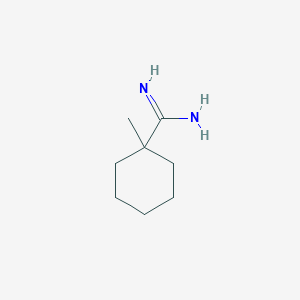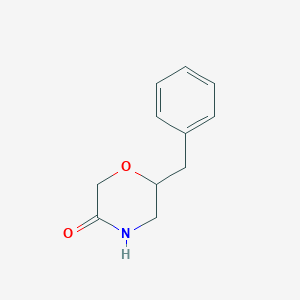![molecular formula C15H13F3N4O3 B13188758 3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)
3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in the compound enhances its physicochemical properties, making it a valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)phenylacrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . The reaction conditions usually require controlled temperatures and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-5-trifluoromethyl-1,2,4-oxadiazole: Known for its use as a pesticide.
2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole: Studied for its antimicrobial properties.
5-(Trifluoromethyl)-1,2,4-triazoles: Used in pharmaceutical applications.
Uniqueness
The uniqueness of 3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole lies in its specific structure, which combines the properties of the ethoxyethyl group and the trifluoromethyl-substituted oxadiazole ring. This combination enhances its physicochemical properties and broadens its range of applications in various fields.
Propiedades
Fórmula molecular |
C15H13F3N4O3 |
|---|---|
Peso molecular |
354.28 g/mol |
Nombre IUPAC |
3-(1-ethoxyethyl)-5-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H13F3N4O3/c1-3-23-8(2)11-19-13(24-21-11)10-6-4-9(5-7-10)12-20-14(25-22-12)15(16,17)18/h4-8H,3H2,1-2H3 |
Clave InChI |
HERDEXUORRDGST-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)C1=NOC(=N1)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol](/img/structure/B13188683.png)
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13188690.png)
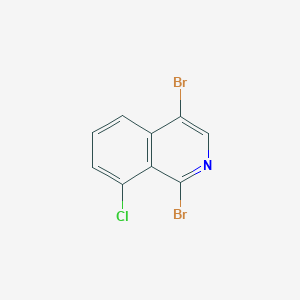
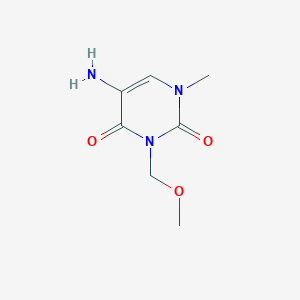
![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
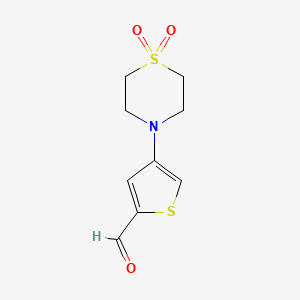

![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)
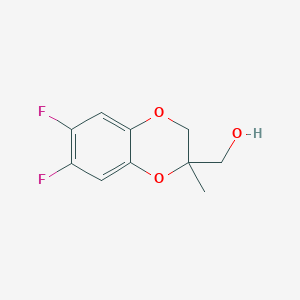

![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
